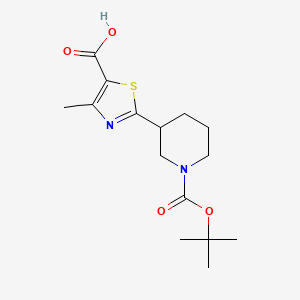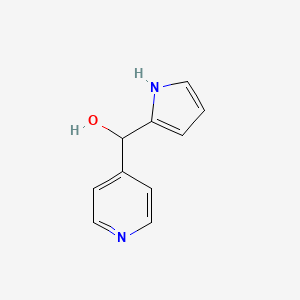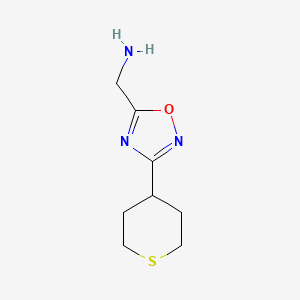![molecular formula C9H9N3O2 B1473026 5-甲基-7H-吡咯并[2,3-d]嘧啶-4-羧酸甲酯 CAS No. 1630906-55-6](/img/structure/B1473026.png)
5-甲基-7H-吡咯并[2,3-d]嘧啶-4-羧酸甲酯
描述
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多靶点激酶抑制剂和凋亡诱导剂
吡咯并[2,3-d]嘧啶衍生物已被发现是潜在的多靶点激酶抑制剂和凋亡诱导剂 . 它们对不同的癌细胞系显示出有希望的细胞毒作用 . 具体而言,化合物 5k 对 EGFR、Her2、VEGFR2 和 CDK2 酶表现出显着活性 .
抗癌应用
在另一项研究中,合成了吡咯并[2,3-d]嘧啶衍生物,并在体外针对七种选定的癌细胞系进行了测试 . 化合物 14a、16b 和 18b 被发现对 MCF7 最为有效 . 化合物 17 还对 HePG2 和 PACA2 显示出有希望的细胞毒作用 .
抗糖尿病潜力
设计、合成并研究了吡咯并[2,3-d]嘧啶连接的杂合物,以了解其体外抗糖尿病潜力 . 通过分子对接和 MD 建模对它们的效力进行了机制相关性分析 .
JAK1 抑制剂
通过修饰托法替尼中的 3-氨基哌啶连接体,在人类全血分析中发现具有纳摩尔效力的高度选择性 JAK1 抑制剂 . 通过 X 射线晶体学分析建议的结构修饰,实现了 JAK1 效力和选择性的提高 .
广泛的生物学应用
含有吡咯并[2,3-d]嘧啶部分的化合物具有广泛的生物学应用,例如抗菌、抗真菌、腺苷 A1 和 A3 受体调节剂、蛋白激酶 B 抑制剂、抗炎、抗癌、抗叶酸、抗病毒和抗分枝杆菌活性 .
有效抗癌疗法的开发
该研究强调了将卤代-吡咯并[2,3-d]嘧啶酪氨酸激酶抑制剂纳入有效抗癌疗法开发的重要性 . 它介绍了一种具有未来临床优化前景的新型化合物 .
作用机制
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may interact with its targets to induce similar changes .
Biochemical Pathways
Similar compounds have been associated with the regulation of one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Pharmacokinetics
Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is α-amylase, which is crucial in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes, where controlling blood glucose levels is essential .
Cellular Effects
The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth and survival . Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding interaction is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes .
Dosage Effects in Animal Models
The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-amylase, influencing the breakdown of starch into glucose . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for cellular components .
Subcellular Localization
The subcellular localization of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity .
属性
IUPAC Name |
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMQQAAAJJGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1472944.png)

![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)




![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)


![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)
